

Application of Carone in Fragrance Formulation: A Detailed Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Caron

Cat. No.: B12837106

[Get Quote](#)

A Note on Terminology: The term "**carone**" is not widely recognized as a standard fragrance ingredient in scientific and perfumery literature. It is likely a less common synonym or a potential misspelling of chemically related and more established fragrance molecules. Based on chemical nomenclature and available data, this document will focus on trans-para-menthan-2-one (CAS 499-70-7), a plausible candidate for "**carone**" due to its chemical structure and olfactory properties. This compound is a saturated monocyclic ketone with a minty scent profile. For a comprehensive overview, closely related and commonly used fragrance ingredients such as carvone (a key component of spearmint and caraway oil) and various carane derivatives will also be referenced for context.

Application Notes

1. Introduction to trans-para-menthan-2-one

- Chemical Name: trans-p-menthan-2-one
- Synonyms: Carvomenthone, Tetrahydrocarvone
- CAS Number: 499-70-7
- Molecular Formula: $C_{10}H_{18}O$
- Scent Profile: This molecule is characterized by a predominantly minty odor.^[1] It can be further described as having herbaceous and slightly cooling nuances. Its clean and fresh

profile makes it suitable for a variety of fragrance applications where a minty character is desired, without the sharp, spicy notes of unsaturated ketones like carvone.

2. Role in Fragrance Formulation

- Primary Function: trans-p-menthan-2-one serves as a modifier and a top-to-middle note in fragrance compositions. Its primary role is to impart a fresh, minty, and clean character.
- Applications: It is particularly useful in herbaceous and fougère types of fragrances.[\[1\]](#) Its profile also lends itself well to functional perfumery, such as in personal care products (soaps, shampoos, deodorants), household cleaners, and air care products where a sense of cleanliness and freshness is paramount.
- Blending and Synergies: This ingredient blends well with a range of other fragrance materials:
 - Herbal Notes: Lavender, rosemary, sage, and thyme.
 - Citrus Notes: Lemon, bergamot, and grapefruit, to enhance freshness.
 - Woody Notes: Cedarwood, pine, and sandalwood, to add a clean, camphoraceous facet.
 - Fruity Notes: Can be used in trace amounts to add a lift to certain yellow fruit accords.[\[1\]](#)
- Recommended Usage Levels: The recommended usage level for trans-p-menthan-2-one in a fragrance concentrate is up to 2.0000%.[\[1\]](#)

Data Presentation

Table 1: Physicochemical Properties of trans-p-menthan-2-one

Property	Value	Reference
Appearance	Colorless clear oily liquid (estimated)	[1]
Molecular Weight	154.25 g/mol	[2]
Specific Gravity	0.89900 to 0.90300 @ 25.00 °C	[1]
Refractive Index	1.45200 to 1.45500 @ 20.00 °C	[1]
Flash Point	180.00 °F. TCC (82.22 °C)	[1]
Water Solubility	0.25 g/L (predicted)	[2]
LogP	2.68 (predicted)	[2]

Table 2: Olfactory Characteristics and Usage of trans-p-menthan-2-one

Characteristic	Description	Reference
Odor Type	Minty	[1]
Flavor Profile	Minty	[1]
Useful In	Mint, savory spices, fruity citrus, fruity yellow, sweet others	[1]
Recommended Use in Fragrance Concentrate	Up to 2.0000%	[1]

Experimental Protocols

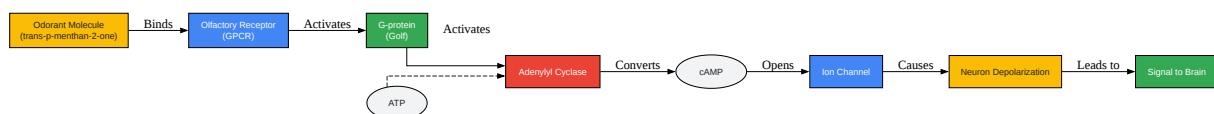
Protocol 1: Olfactory Evaluation of Raw Material

- Objective: To assess the odor profile of trans-p-menthan-2-one.
- Materials:

- trans-p-menthan-2-one
- Perfumer's alcohol (ethanol)
- Smelling strips (blotters)
- Glass beakers and pipettes
- Procedure:
 1. Prepare a 10% dilution of trans-p-menthan-2-one in perfumer's alcohol.
 2. Dip a smelling strip into the dilution, ensuring it is saturated but not dripping.
 3. Wave the strip gently under the nose and record the initial impressions (top notes). Note the intensity, character (minty, herbaceous, etc.), and any nuances.
 4. Place the smelling strip in a holder and evaluate its scent profile at regular intervals (e.g., 15 minutes, 1 hour, 4 hours, 24 hours) to observe the evolution of the scent (middle and base notes) and to assess its substantivity.
 5. Compare the odor profile with other minty raw materials (e.g., l-carvone, menthol) to understand its unique characteristics.

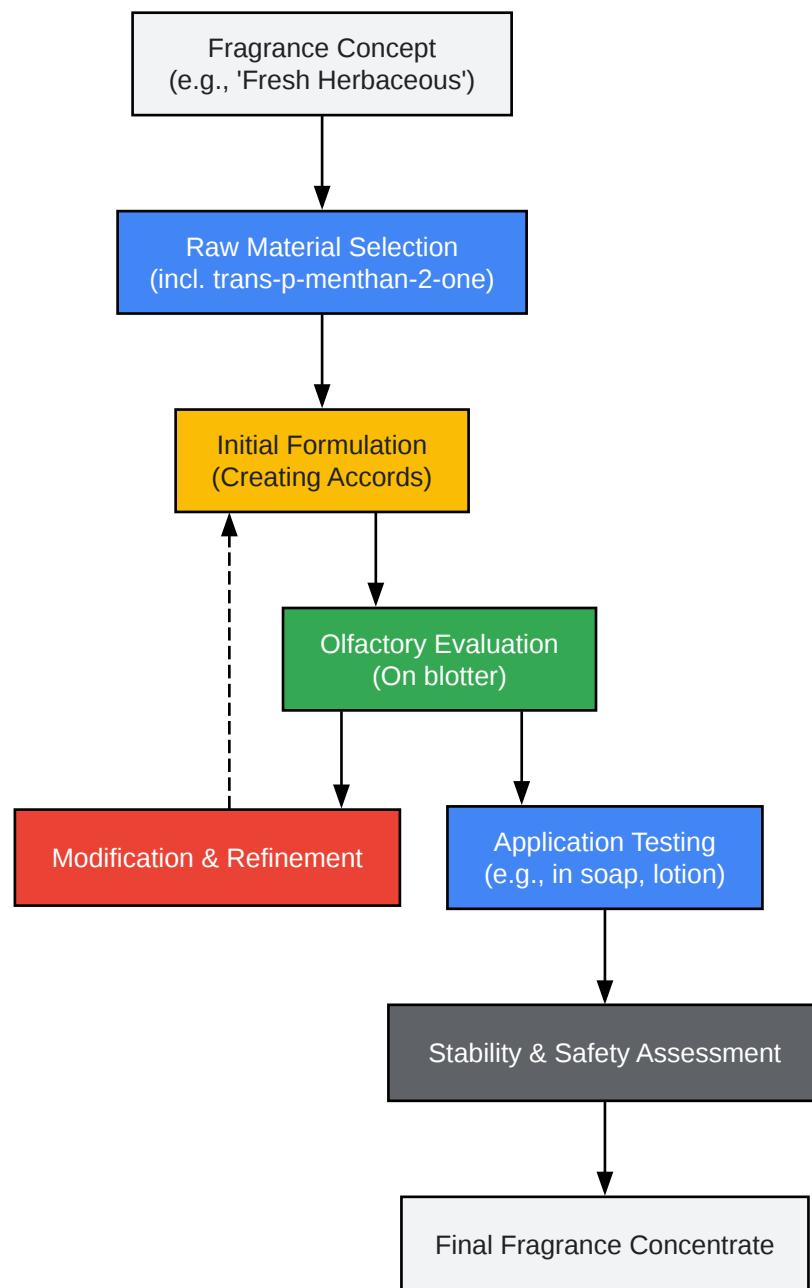
Protocol 2: Incorporation into a Fragrance Accord

- Objective: To evaluate the performance of trans-p-menthan-2-one in a simple herbaceous fragrance accord.
- Materials:
 - trans-p-menthan-2-one
 - Other fragrance raw materials (e.g., Linalool, Bergamot oil, Lavender oil, Oakmoss absolute)
 - Digital scale (4-decimal place accuracy)
 - Glass vials and pipettes

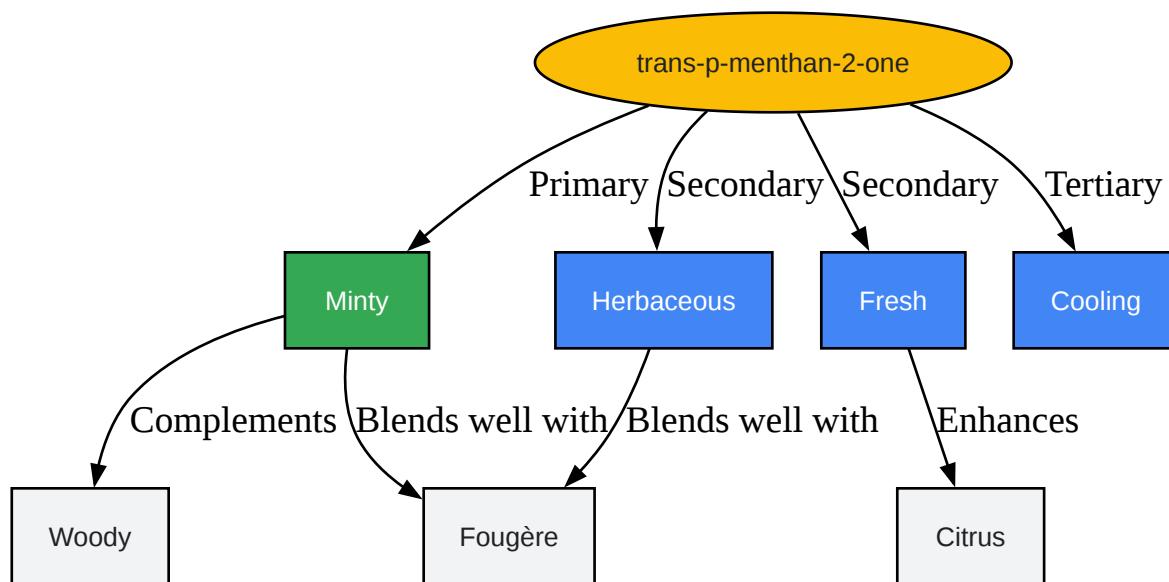

- Perfumer's alcohol
- Procedure:
 1. Formulate a simple herbaceous accord. For example:
 - Bergamot oil: 30 parts
 - Linalool: 20 parts
 - Lavender oil: 15 parts
 - Oakmoss absolute (at 10%): 5 parts
 2. Create a variation of this accord by adding trans-p-menthan-2-one at a specific concentration (e.g., 1% of the total formula).
 3. Prepare both the original and the modified accords by carefully weighing each ingredient into a glass vial.
 4. Allow the accords to macerate for at least 48 hours.
 5. Evaluate the two accords on smelling strips, noting the effect of trans-p-menthan-2-one on the overall scent profile. Assess its impact on freshness, lift, and any changes to the other notes.

Protocol 3: Stability Testing in a Product Base (e.g., Bar Soap)

- Objective: To assess the stability and performance of a fragrance containing trans-p-menthan-2-one in a bar soap base.
- Materials:
 - Fragrance oil containing trans-p-menthan-2-one
 - Unscented bar soap base
 - Soap making equipment (e.g., melt and pour base, microwave or double boiler, molds)


- Controlled environment chamber (for accelerated aging)
- Procedure:
 1. Melt the unscented soap base according to the manufacturer's instructions.
 2. Incorporate the fragrance oil into the molten soap at a predetermined concentration (e.g., 1.5% w/w). Stir gently but thoroughly to ensure even distribution.
 3. Pour the scented soap into molds and allow it to cool and solidify.
 4. Wrap the soap bars in a non-reactive material.
 5. Store a set of samples under controlled conditions (e.g., 40°C) and another set at room temperature (as a control).
 6. Evaluate the samples at regular intervals (e.g., 1 week, 4 weeks, 8 weeks) for any changes in scent profile, intensity, and color. Compare the aged samples to the control samples.

Visualizations


[Click to download full resolution via product page](#)

Caption: Olfactory signaling pathway for an odorant molecule.

[Click to download full resolution via product page](#)

Caption: Fragrance development workflow incorporating a new material.

[Click to download full resolution via product page](#)

Caption: Logical relationship of scent characteristics for trans-p-menthan-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trans-para-menthan-2-one, 499-70-7 [thegoodsentscompany.com]
- 2. Showing Compound p-Menthane-2-one (FDB013934) - FooDB [foodb.ca]
- To cite this document: BenchChem. [Application of Carone in Fragrance Formulation: A Detailed Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12837106#application-of-carone-in-fragrance-formulation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com